molecular formula C12H10BrNO3 B8801210 2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid CAS No. 328918-82-7

2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid

Cat. No. B8801210
CAS RN: 328918-82-7
M. Wt: 296.12 g/mol
InChI Key: FCVXIPPJDZQRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

328918-82-7

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

InChI

InChI=1S/C12H10BrNO3/c1-7-10(6-11(15)16)14-12(17-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)

InChI Key

FCVXIPPJDZQRCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Br)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude 2-(4-bromophenyl-4-(cyanomethyl)-5-methyloxazole (assume 0.22 mol) was combined with 2-methoxyethanol (630 mL) and 85% solid KOH (74.6 g, 1.33 mol) in water (360 mL) was added to the reaction. The mixture was heated to reflux for 3 h, cooled, quenched with 2 M HCl (500 mL), and extracted with CH2Cl2. The organic layer was dried (MgSO4), and the solvent removed in vacuo, using toluene to azeotropically remove residual 2-methoxyethanol. The crude product (57.3 g) was recrystallized from toluene (450 mL) to give 39.8 g (60%) of 2-(4-bromophenyl)-5-methyl-4-oxazoleacetic acid as an off-white powder: Rf=0.23 in 10% MeOH/CH2Cl2; 1H NMR (500 MH, CDCl3) 9.00 (br s, 1H), 7.85–7.83 (m, 2H), 7.58–7.56 (m, 2H), 3.62 (s, 3H), 2.36 (s, 3H); 13C (125 MHz, CDCl3) 173.8, 159.0, 146.2, 132.0, 129.1, 127.6, 125.9, 124.7, 31.5, 10.2; IR (CHCl3) 2923, 1699, 1641, 1481, 1428, 1306, 1234, 1010, 829, 727 cm−1; UV (EtOH)max 288 nm (19626).
Quantity
0.22 mol
Type
reactant
Reaction Step One
Quantity
630 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
74.6 g
Type
reactant
Reaction Step Four
Name
Quantity
360 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.